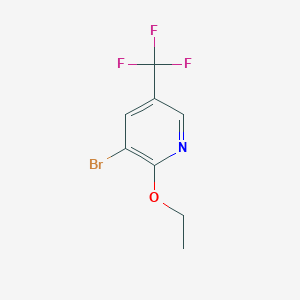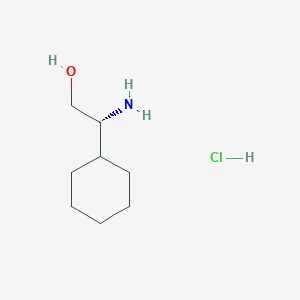
16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate is a steroid ester with the molecular formula C23H32O4 . This compound is known for its unique structural features, including an epoxy group at the 16-alpha and 17-alpha positions and an acetate group at the 3-beta position. It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones .
Preparation Methods
The synthesis of 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate typically involves the epoxidation of pregnenolone acetate. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the 16-alpha and 17-alpha positions . Industrial production methods may involve multi-step synthesis processes, starting from readily available steroid precursors and employing various organic reactions to achieve the desired structure .
Chemical Reactions Analysis
16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group into diols or other reduced forms.
Substitution: The acetate group at the 3-beta position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but may include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid hormone receptors, modulating gene expression, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate can be compared with other similar compounds, such as:
Pregnenolone acetate: A precursor in the synthesis of this compound, lacking the epoxy group.
16-alpha,17-alpha-Epoxypregnenolone: Similar in structure but without the acetate group at the 3-beta position.
20-oxopregn-5-en-3-beta-yl acetate: Lacks the epoxy group at the 16-alpha and 17-alpha positions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(1R,2S,6S,7S,10S,11R,14S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16-,17+,18-,19-,20?,21-,22-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVTBXOGJMZNC-YEBVRWJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-81-9 |
Source


|
| Record name | 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B7946436.png)







![(6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B7946510.png)
![1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B7946513.png)


